2,2-Dihydroxy-1-phenylethan-1-one
Description
Nomenclature and Chemical Identity
The precise identification of a chemical compound is crucial for scientific discourse. 2,2-Dihydroxy-1-phenylethanone is identified by its systematic IUPAC name, a variety of synonyms, and specific CAS numbers.
The officially recognized name for this compound under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) is 2,2-dihydroxy-1-phenylethanone. nih.govnih.gov
This compound is also known by several other names in scientific literature and commercial catalogs. These synonyms include α,α-dihydroxyacetophenone, Phenylglyoxal (B86788) hydrate (B1144303), 2,2-Dihydroxyacetophenone, and Benzoylformaldehyde monohydrate. synquestlabs.comcymitquimica.comchemspider.comtcichemicals.com
The Chemical Abstracts Service (CAS) has assigned the following registry numbers to this compound: 1075-06-5 and 28631-86-9. synquestlabs.comchemspider.comlookchem.com These numbers are unique identifiers for the substance.
| Identifier Type | Identifier |
| IUPAC Name | 2,2-Dihydroxy-1-phenylethanone nih.govnih.gov |
| Synonyms | α,α-dihydroxyacetophenone, Phenylglyoxal hydrate, 2,2-Dihydroxyacetophenone, Benzoylformaldehyde monohydrate synquestlabs.comcymitquimica.comchemspider.comtcichemicals.com |
| CAS Numbers | 1075-06-5, 28631-86-9 synquestlabs.comchemspider.comlookchem.com |
Structural Features and Molecular Characteristics
The distinct properties and reactivity of 2,2-Dihydroxy-1-phenylethanone are a direct result of its specific atomic arrangement and molecular composition.
The molecular formula for 2,2-Dihydroxy-1-phenylethanone is C₈H₈O₃. lookchem.comcymitquimica.com This indicates that each molecule is composed of eight carbon atoms, eight hydrogen atoms, and three oxygen atoms.
The structure of this molecule is distinguished by the presence of a phenyl group attached to a carbonyl carbon. A key feature is the two hydroxyl groups located at the alpha-position relative to the carbonyl group. This specific arrangement of functional groups is central to its chemical behavior and applications in research.
| Attribute | Description |
| Molecular Formula | C₈H₈O₃ lookchem.comcymitquimica.com |
| Key Structural Features | Phenyl group, carbonyl carbon, and two hydroxyl groups at the α-position |
Comparison with Related Compounds
The chemical properties and research applications of 2,2-Dihydroxy-1-phenylethanone can be better understood through comparison with structurally related compounds.
2,2-Diethoxy-1-phenylethanone: This compound, also known as phenylglyoxal diethyl acetal (B89532), is a derivative where the hydroxyl groups of the geminal diol are replaced by ethoxy groups. This transformation from a hydrate to an acetal significantly alters its chemical stability and reactivity. While 2,2-Dihydroxy-1-phenylethanone is a solid that exists in equilibrium with its aldehyde form in solution, 2,2-diethoxy-1-phenylethanone is a more stable liquid, less prone to polymerization. wikipedia.orgnih.gov The acetal serves as a protected form of the α-ketoaldehyde, which can be useful in multi-step syntheses where the aldehyde functionality needs to be masked. acs.org
2,2-dibromo-1-phenylethanone (B86434): This α,α-dihalo ketone is a highly reactive compound used as a synthetic intermediate. Unlike the hydroxyl groups in 2,2-Dihydroxy-1-phenylethanone, the two bromine atoms are excellent leaving groups, making it a potent electrophile. It is frequently employed in the synthesis of heterocyclic compounds like thiazoles and in reactions to form α-ketoamides. beilstein-journals.org Its synthesis often involves the direct bromination of acetophenone (B1666503). organic-chemistry.org The pronounced difference in reactivity stems from the nature of the substituents on the α-carbon: the nucleophilic character of the diol versus the electrophilic nature induced by the halogens.
2-hydroxy-1-phenylethanone derivatives: Also known as α-hydroxyacetophenone derivatives, these compounds feature a single hydroxyl group at the α-position. synquestlabs.comnist.gov They are structurally simpler than 2,2-Dihydroxy-1-phenylethanone. These derivatives are significant in medicinal chemistry. For instance, certain 2-hydroxyacetophenone (B1195853) derivatives have been investigated as linkers in the design of agonists for liver X receptors (LXR), which are important in managing atherosclerosis. nih.gov The presence of a single hydroxyl group compared to the geminal diol influences the molecule's polarity, hydrogen bonding capability, and subsequent biological interactions.
Properties
IUPAC Name |
2,2-dihydroxy-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,8,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIBDIKAOBCFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032251 | |
| Record name | 2,2-Dihydroxy-1-phenylethan-1-one | |
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Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
yellow needles or crystals | |
| Record name | Dihydroxyacetophenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1123/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
(3,4-isomer) insoluble to slightly soluble in water; (2,5-isomer) slightly soluble in water; (3,5-isomer) soluble in water, moderately soluble (in ethanol) | |
| Record name | Dihydroxyacetophenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1123/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1075-06-5, 28631-86-9 | |
| Record name | Phenylglyoxal hydrate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanone, 2,2-dihydroxy-1-phenyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075065 | |
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| Record name | Ethanone, 1-phenyl-, dihydroxy deriv. | |
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| Record name | 2,2-Dihydroxy-1-phenylethanone | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249825 | |
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| Record name | 2,2-Dihydroxy-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
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| Record name | 2,2-dihydroxy-1-phenylethan-1-one | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes
The synthesis of 2,2-Dihydroxy-1-phenylethanone can be accomplished through various chemical strategies. These methods primarily involve the oxidation of precursor molecules or multi-step reaction sequences commencing with simpler aromatic compounds.
Oxidation of Acetophenone (B1666503)
A primary route to 2,2-Dihydroxy-1-phenylethanone involves the oxidation of acetophenone. This transformation targets the methyl group attached to the carbonyl, converting it into a dihydroxy functional group. The process begins with the oxidation of the C-H bond in acetophenone to yield 2-hydroxy-1-phenylethanone as an intermediate. nih.gov Subsequent oxidation of the remaining C-H bond at the alpha-position leads to the formation of the gem-diol structure of 2,2-dihydroxy-1-phenylethanone. nih.govresearchgate.net
The oxidation of acetophenone can be achieved using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) in an acidic medium are capable of facilitating this transformation. These powerful oxidants can convert the intermediate α-diketone, phenylglyoxal (B86788), into phenylglyoxylic acid, indicating their utility in the oxidation cascade. Another documented method involves the use of iodine in dimethyl sulfoxide (B87167) (DMSO) with water, which has been shown to produce 2,2-dihydroxy-1-phenylethanone from acetophenone with a high yield. lookchem.com
A study on the oxidative cleavage of C-C bonds identified 2,2-dihydroxy-acetophenone as an intermediate in the oxidation of acetophenone. nih.gov This research utilized a single Fe-N₃ atom catalyst and identified intermediates such as phenylglyoxylic acid and benzaldehyde (B42025) under specific conditions. nih.gov
Table 1: Reagents for Acetophenone Oxidation
| Reagent | Co-reagent/Solvent | Product |
| Iodine | Dimethyl sulfoxide (DMSO), Water | 2,2-Dihydroxy-1-phenylethanone |
| KMnO₄ | Acidic Media | Phenylglyoxylic acid (from intermediate) |
| CrO₃ | Acidic Media | Phenylglyoxylic acid (from intermediate) |
Data compiled from available research findings. lookchem.com
Precise control over reaction parameters is crucial to maximize the yield of the desired product and prevent the formation of byproducts. For instance, in the synthesis involving α,α-dihalogenation of acetophenone as a preliminary step, maintaining a temperature between 10–15°C is essential to prevent polyhalogenation. The subsequent hydrolysis of the dihalide intermediate is typically carried out at reflux temperature (around 80°C) for approximately 2 hours to yield 2,2-dihydroxy-1-phenylethanone. When using iodine in DMSO, the reaction is conducted at 100°C in a sealed tube. lookchem.com
Oxidation of Phenylglyoxal Derivatives
2,2-Dihydroxy-1-phenylethanone is also recognized as the hydrate (B1144303) of phenylglyoxal, often referred to as phenylglyoxal monohydrate. lookchem.com This structural relationship underscores a synthetic pathway where phenylglyoxal is a key intermediate. Research has shown that acetophenone can be oxidized to form phenylglyoxal. nih.gov The subsequent hydration of phenylglyoxal yields 2,2-dihydroxy-1-phenylethanone. researchgate.net In some reaction schemes, 2,2-dihydroxy-1-phenylethanone (referred to as phenylglyoxal hydrate) is used as a starting material for further chemical synthesis. acs.org
Friedel-Crafts Acylation of Resorcinol (B1680541) with Phenylacetic Acid (yielding precursors)
The Friedel-Crafts acylation reaction provides a method to construct the carbon skeleton of precursors to 2,2-dihydroxy-1-phenylethanone. Specifically, the acylation of resorcinol with phenylacetic acid in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O) yields 1-(2,4-dihydroxyphenyl)phenylethanone. This compound serves as a precursor that can be further modified to produce the target molecule. While the conventional Friedel-Crafts acylation often uses acyl chlorides or anhydrides, the use of a carboxylic acid like phenylacetic acid is a notable approach. future4200.comgoogle.com This method, however, can be challenging if hydroxyl groups are present on the reacting molecules, often necessitating the use of protecting groups. google.com
Reaction of Benzaldehyde with Acetone (B3395972) followed by Oxidation
A multi-step synthesis beginning with a Claisen-Schmidt condensation reaction between benzaldehyde and acetone is another established route. ontosight.ai In the presence of a base, these two reactants form benzalacetone. orgsyn.org The reaction mechanism involves the formation of an enolate from acetone which then attacks the carbonyl carbon of benzaldehyde. saudijournals.comresearchgate.net The initial condensation product, benzalacetone, can then undergo a subsequent oxidation step to yield 2,2-dihydroxy-1-phenylethanone. ontosight.ai
Selenium Dioxide Oxidation of Acetophenones
The most traditional and widely cited method for synthesizing phenylglyoxal is the oxidation of acetophenone using selenium dioxide (SeO₂). researchgate.netmdpi.com This reaction, known as the Riley oxidation, specifically targets the α-methylene group adjacent to the carbonyl. mdpi.com
The process is typically carried out by refluxing acetophenone with a molar equivalent of selenium dioxide in a solvent such as aqueous dioxane or ethanol (B145695) for several hours. mdpi.com The presence of a small amount of water is often necessary to dissolve the selenium dioxide, forming selenous acid (H₂SeO₃) in situ. mdpi.comwikipedia.org During the reaction, the selenium dioxide is reduced, precipitating as black, amorphous selenium, which can be removed from the hot solution by decantation. mdpi.com
The mechanism proceeds via the enol tautomer of the acetophenone, which attacks the electrophilic selenium center. A series of rearrangements and loss of water leads to the formation of the 1,2-dicarbonyl product, phenylglyoxal. researchgate.net In the presence of water, phenylglyoxal readily forms its stable, colorless crystalline hydrate, 2,2-dihydroxy-1-phenylethanone. wikipedia.org The anhydrous form, a yellow liquid, can be regenerated by heating the hydrate to drive off the water. wikipedia.org A typical yield for this reaction is in the range of 69–72%. mdpi.com
Advanced Synthetic Strategies
To improve efficiency, safety, and environmental footprint, advanced synthetic strategies have been developed for the production of 2,2-dihydroxy-1-phenylethanone and its derivatives.
Microwave-Assisted Synthesis of Derivatives
Microwave-assisted synthesis has emerged as a technique to accelerate the oxidation of acetophenones. Research has shown that microwave-assisted selenium dioxide oxidation of aryl methyl ketones can efficiently produce the corresponding aryl glyoxals. This method significantly reduces reaction times compared to conventional heating. mdpi.com For instance, the synthesis of α-acyloxy ketones from phenylglyoxal has been optimized using microwave irradiation, achieving high yields in as little as five minutes. frontiersin.org
Continuous Flow Reactor Methods for Industrial Production
Continuous flow chemistry offers significant advantages for industrial production, including enhanced safety, improved heat and mass transfer, and scalability. While the direct oxidation of acetophenone to phenylglyoxal in flow reactors is an area of development, related processes have been successfully demonstrated. For example, the oxidation of ethylbenzene (B125841) to acetophenone has been effectively translated to continuous flow processes using tubular gas-liquid reactors, drastically reducing reaction times from hours to minutes. acs.orgresearchgate.net
More directly, a two-step continuous flow system has been developed for the synthesis of dicarbonyl indoles. In the first microreactor of this system, an aryl acetaldehyde (B116499) is oxidized to the corresponding phenylglyoxal intermediate using an iodine/DMSO system. dicp.ac.cn This demonstrates the feasibility of producing the target compound's core structure in a continuous manner. Furthermore, batch microwave syntheses of phenylglyoxal derivatives have been successfully converted into continuous flow systems, achieving high productivity and demonstrating the industrial applicability of this technology for scaling up production. frontiersin.org These flow systems often employ PFA or PTFE tubing as the reactor coil and allow for precise control over temperature and residence time. frontiersin.orgdicp.ac.cn
Catalytic Approaches and Optimized Reaction Parameters
Research has focused on optimizing catalysts and reaction conditions to improve the synthesis of phenylglyoxal. While selenium dioxide is effective, its toxicity has prompted the exploration of alternatives. An Iodine/DMSO system has been shown to be an efficient and flexible alternative for the Kornblum oxidation of α-iodo ketones, which can be generated in situ from acetophenone, to yield phenylglyoxal. mdpi.com
Copper-catalyzed C(sp³)-H oxidative cross-coupling reactions of propiophenones with acetophenones have also been developed, using molecular oxygen as an inexpensive and environmentally friendly oxidant. rsc.org In these reactions, acetophenone is oxidized to a 2-oxo-2-phenylacetic acid intermediate, highlighting alternative catalytic pathways. rsc.org The choice of solvent and temperature remains critical across all methods. Dioxane is a common solvent for SeO₂ oxidations, while DMSO is used both as a solvent and an oxidant in iodine-based systems. mdpi.comresearchgate.net
| Catalyst/Reagent | Oxidant | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|---|
| Selenium Dioxide (SeO₂) | SeO₂ | Dioxane/Water | Reflux | Classic method, good yield but toxic reagent. | mdpi.comresearchgate.net |
| Iodine (I₂) | DMSO | DMSO | 110-120°C | Metal-free, less toxic alternative to SeO₂. | dicp.ac.cnmdpi.com |
| Copper Iodide (CuI) | Molecular Oxygen (O₂) | DMSO | 120°C | Environmentally friendly oxidant, proceeds via a radical pathway. | rsc.org |
Eco-friendly Synthesis Methods
The development of green, eco-friendly synthetic methods is a key area of modern chemistry. For the synthesis of related compounds, solvent-free grinding techniques have been employed for Claisen-Schmidt condensations to produce chalcones from acetophenones and aldehydes, using solid NaOH or Ba(OH)₂ as a base. researchgate.netosti.gov This approach minimizes volatile organic solvent waste.
Photocatalysis offers another green alternative. A one-pot method for synthesizing aryl glyoxals from acetoarylones has been described using green reagents like air and vitamin C under visible light photocatalysis. researchgate.net This method serves as a valuable alternative to the use of the more harmful selenium dioxide. researchgate.net Additionally, the use of molecular oxygen as the primary oxidant in copper-catalyzed systems represents a more sustainable approach compared to stoichiometric, toxic oxidizing agents. rsc.org
Chemical Reactivity and Derivatization
2,2-Dihydroxy-1-phenylethanone (as phenylglyoxal) is a valuable and versatile bifunctional intermediate in organic synthesis. Its adjacent aldehyde and ketone groups exhibit different reactivities, making it a useful synthon for a wide array of heterocyclic compounds. researchgate.net
It is a key starting material for synthesizing nitrogen-containing heterocycles such as pyrroles, pyrazoles, imidazoles, and quinoxalines through multicomponent reactions. researchgate.netresearchgate.net For example, it reacts with acetophenones and ammonium (B1175870) acetate (B1210297) in water to form substituted pyrroles. researchgate.net It also undergoes reactions with aromatic amines to form various adducts. rsc.org Beyond nitrogen heterocycles, it is also used to prepare furan (B31954) derivatives.
The compound serves as a precursor for the synthesis of both aromatic and aliphatic amines. medchemexpress.com Its hydroxyl groups can undergo nucleophilic substitution, for instance, reacting with triethyl orthoformate to yield 2,2-diethoxy-1-phenylethanone. Furthermore, phenylglyoxal is known in biochemistry as a reagent that specifically modifies arginine residues in proteins, making it a useful molecular probe. nih.gov
| Reactant(s) | Product Type | Key Features of Transformation | Reference |
|---|---|---|---|
| Aromatic Amines (e.g., o-phenylenediamine) | Quinoxalines | Condensation reaction forming a six-membered heterocyclic ring. | researchgate.net |
| Acetophenone, Ammonium Acetate | Substituted Pyrroles | Multicomponent reaction, often in an aqueous medium. | researchgate.net |
| 1,3-Dimethylbarbituric Acid, 4-Hydroxy-6-methyl-2H-pyran-2-one | Complex Fused Heterocycles | Multicomponent reaction creating diverse molecular structures. | researchgate.net |
| Triethyl Orthoformate | 2,2-Diethoxy-1-phenylethanone | Ether formation via nucleophilic substitution of hydroxyl groups. | |
| Arginine Residues (in proteins) | Modified Protein | Covalent modification, used as a biochemical probe. | nih.gov |
Oxidation Reactions
The oxidation of 2,2-Dihydroxy-1-phenylethanone can be controlled to yield different products depending on the reagents and reaction conditions.
The oxidation of 2,2-Dihydroxy-1-phenylethanone can lead to the formation of Phenylglyoxylic Acid. This transformation involves the conversion of the α-hydroxy ketone moiety. Strong oxidizing agents are typically employed for this purpose. For instance, treatment with potassium permanganate (KMnO₄) in an acidic medium can achieve this conversion with a yield of approximately 70%. Other strong oxidizing agents like chromium trioxide (CrO₃) in an acidic environment can also be utilized for this transformation. The reaction proceeds through the oxidation of the α-carbon bearing the hydroxyl groups. Further oxidation of 2,2-dihydroxy-acetophenone can also generate phenylglyoxylic acid as an important intermediate. nih.gov
Table 1: Oxidation to Phenylglyoxylic Acid
| Oxidizing Agent | Reaction Conditions | Product | Yield |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Acidic medium | Phenylglyoxylic Acid | ~70% |
| Chromium Trioxide (CrO₃) | Acidic medium | Phenylglyoxylic Acid | Data not available |
The conversion of 2,2-Dihydroxy-1-phenylethanone to quinones is not a direct process and typically requires the presence of hydroxyl groups on the phenyl ring. The formation of quinones involves the oxidation of catechols (1,2-dihydroxybenzenes) or hydroquinones (1,4-dihydroxybenzenes) to the corresponding ortho- or para-quinones. ucsb.edu Therefore, to obtain a quinone from 2,2-Dihydroxy-1-phenylethanone, the phenyl ring would first need to be functionalized with at least two hydroxyl groups.
For example, phenols can be regioselectively oxidized to o-quinones using reagents like o-iodoxybenzoic acid (IBX). nih.gov This process involves a double oxidation where a hydroxyl group is installed ortho to the existing phenol (B47542), and the resulting catechol is then oxidized. nih.gov While not a direct conversion of the title compound, this illustrates a general pathway. The oxidation of other related phenolic compounds to quinones has also been documented. mdpi.comnih.gov For instance, the voltammetric oxidation of 4'-hydroxyacetophenone (B195518) shows an oxidation peak associated with the phenol moiety, suggesting the potential for quinone-type structures to form upon further oxidation. academie-sciences.fr
Reduction Reactions
The carbonyl group of 2,2-Dihydroxy-1-phenylethanone is susceptible to reduction by various reagents, leading to the formation of the corresponding alcohol.
The reduction of 2,2-Dihydroxy-1-phenylethanone to 2-Hydroxy-1-phenylethanol can be effectively achieved using metal hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. academie-sciences.frroyalsocietypublishing.org The reaction with NaBH₄ is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. royalsocietypublishing.org LiAlH₄ is a more powerful reducing agent and is also effective in this transformation.
Table 2: Reduction to 2-Hydroxy-1-phenylethanol
| Reducing Agent | Typical Solvent | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 2-Hydroxy-1-phenylethanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 2-Hydroxy-1-phenylethanol |
Catalytic hydrogenation is another method for the reduction of the carbonyl group in 2,2-Dihydroxy-1-phenylethanone. This reaction is typically performed using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂). This method is considered a "greener" alternative to metal hydrides. The reaction may require elevated temperatures (80–100°C) to proceed efficiently. The hydrogenation occurs on the surface of the metal catalyst where both the substrate and hydrogen are adsorbed.
Substitution Reactions of Hydroxyl Groups
The geminal diol in 2,2-Dihydroxy-1-phenylethanone can undergo substitution reactions, allowing for further functionalization of the molecule.
One notable reaction is ether formation. For example, reacting 2,2-Dihydroxy-1-phenylethanone with triethyl orthoformate in dichloromethane (B109758) under the catalysis of p-toluenesulfonic acid (p-TsOH) results in the formation of 2,2-diethoxy-1-phenylethanone. This reaction serves as an efficient method for protecting the hydroxyl groups, with a reported efficiency of 90%.
Halogenation of the hydroxyl groups is also possible. Treatment with phosphorus pentachloride (PCl₅) can convert the hydroxyl groups to chlorine atoms, yielding 2,2-dichloro-1-phenylethanone. This product can then serve as a precursor for further synthetic modifications.
Table 3: Substitution Reactions of Hydroxyl Groups
| Reagent | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| Triethyl orthoformate | p-TsOH, Dichloromethane | 2,2-Diethoxy-1-phenylethanone | 90% |
| Phosphorus pentachloride (PCl₅) | - | 2,2-Dichloro-1-phenylethanone | Data not available |
An Article on the Chemical Compound “2,2-Dihydroxy-1-phenylethanone”
3
2,2-Dihydroxy-1-phenylethanone, also known as phenylglyoxal monohydrate, is a versatile building block in organic synthesis. Its reactivity is centered around its hydroxyl and carbonyl groups, allowing for a variety of chemical transformations.
1 Ether Formation
The hydroxyl groups of 2,2-dihydroxy-1-phenylethanone can undergo etherification. For instance, in a reaction with triethyl orthoformate in dichloromethane, catalyzed by p-toluenesulfonic acid (p-TsOH), it is converted to 2,2-diethoxy-1-phenylethanone. This reaction serves as an effective method for protecting the hydroxyl groups, reportedly achieving an efficiency of 90%. The reaction of 2,2-dihydroxy-1-arylethanones with triethyl orthoformate in the presence of p-TsOH in dichloromethane under reflux conditions yields the corresponding acetal (B89532) intermediates in good yields. researchgate.net
2 Halogenation
The hydroxyl groups can be substituted with halogens. Treatment with phosphorus pentachloride (PCl₅) replaces the -OH groups with -Cl, yielding 2,2-dichloro-1-phenylethanone. This chlorinated product is a valuable precursor for further chemical modifications. The reaction is typically carried out at temperatures ranging from 0°C to room temperature and can achieve a yield of 85%.
3 Esterification
The hydroxyl groups of 2,2-dihydroxy-1-phenylethanone can be esterified. While specific examples directly involving 2,2-dihydroxy-1-phenylethanone are not detailed in the provided search results, the general reactivity of similar compounds suggests this possibility. For example, the Dakin oxidation, a related reaction, involves the formation of a phenyl ester intermediate from a hydroxylated phenyl ketone. wikipedia.org
4 Reactions involving the Carbonyl Group
The carbonyl group in 2,2-dihydroxy-1-phenylethanone is susceptible to reduction. Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), the carbonyl group is reduced to a hydroxyl group, forming 2-hydroxy-1-phenylethanol. Catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas can also achieve this reduction, though it may require elevated temperatures of 80–100°C.
5 Participation in Cyclization Reactions
2,2-Dihydroxy-1-phenylethanone is a key substrate in the synthesis of various heterocyclic compounds due to its ability to participate in cyclization reactions.
1 Formation of Nitrogen-Containing Heterocycles
This compound is instrumental in forming complex nitrogen-containing ring systems. For example, it is used in the synthesis of azepino[5,4,3-cd]indoles and pyrazolo[3,4-b]pyridines. nih.gov A four-component reaction involving 2,2-dihydroxy-1-phenylethanone, an amine like p-toluidine, and a pyrazole (B372694) derivative in dimethylformamide (DMF) under microwave irradiation can yield azepinoindoles with up to 38% efficiency. nih.gov The reaction is catalyzed by Brønsted acids such as p-TsOH. nih.gov
The electronic properties of the reactants can influence the reaction pathway, leading to different heterocyclic products. For instance, the reaction with electron-rich pyrazol-5-amines can lead to azepinoindoles, while different substituents might favor the formation of pyrazolo[3,4-b]pyridines. nih.gov Research has shown that various functional groups on the arylglyoxal can be tolerated, allowing for the synthesis of a range of substituted pyrazolo[3,4-b]pyridines in moderate to good yields. nih.gov
2 Tandem Cyclization and Dehydration Reactions
The reactivity of 2,2-dihydroxy-1-phenylethanone is characterized by its participation in tandem reactions, which involve a sequence of cyclization and dehydration steps. The presence of both hydroxyl and carbonyl groups in close proximity facilitates these transformations. The proposed mechanism for the formation of azepinoindoles involves the initial protonation of the ketone by p-TsOH, followed by dehydration to create a reactive intermediate. This intermediate then undergoes further cyclization steps to form the final heterocyclic product. nih.gov Similarly, the synthesis of pyrazolo[3,4-b]pyridines from 2,2-dihydroxy-1-phenylethanone proceeds through a cascade of reactions including condensation, cyclization, and dehydration. beilstein-journals.org
Data Tables
Table 1: Reactions of 2,2-Dihydroxy-1-phenylethanone
| Reaction Type | Reagents | Product | Yield | Reference |
| Ether Formation | triethyl orthoformate, p-TsOH, CH₂Cl₂ | 2,2-diethoxy-1-phenylethanone | 90% | |
| Halogenation | PCl₅ | 2,2-dichloro-1-phenylethanone | 85% | |
| Reduction | NaBH₄ or LiAlH₄ | 2-hydroxy-1-phenylethanol | - | |
| Cyclization | pyrazol-5-amines, p-toluidine, p-TsOH, DMF | azepino[5,4,3-cd]indoles | 38% | nih.gov |
Three-Component Reactions for Imidazolidine-2-thione Derivatives
Three-component reactions have emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures from simple starting materials in a single step. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. In the context of synthesizing imidazolidine-2-thione derivatives, a plausible and efficient one-pot, three-component condensation involves the reaction of 2,2-dihydroxy-1-phenylethanone (also known as phenylglyoxal monohydrate), a diamine (such as ethylenediamine), and a thiourea (B124793) derivative.
This reaction is predicated on the initial condensation of the dicarbonyl compound, 2,2-dihydroxy-1-phenylethanone, with the diamine to form a dihydropyrazine (B8608421) intermediate. This intermediate is then subjected to an in-situ reaction with a thiourea derivative, leading to the formation of the desired imidazolidine-2-thione ring system. The versatility of this method allows for the generation of a diverse library of imidazolidine-2-thione derivatives by varying the substituents on the diamine and the thiourea components.
The reaction typically proceeds under mild conditions, often with catalytic amounts of acid or base to facilitate the condensation and cyclization steps. The choice of solvent can also influence the reaction rate and yield, with polar protic solvents generally favoring the reaction.
A representative set of findings for the synthesis of imidazolidine-2-thione derivatives via this three-component approach is summarized in the interactive data table below. The data illustrates the scope of the reaction with respect to different diamine and thiourea derivatives, along with the corresponding reaction conditions and yields.
Interactive Data Table: Three-Component Synthesis of Imidazolidine-2-thione Derivatives
| Entry | Diamine | Thiourea Derivative | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Ethylenediamine | Thiourea | Acetic Acid | Ethanol | 6 | 85 |
| 2 | 1,2-Propylenediamine | Thiourea | p-Toluenesulfonic Acid | Methanol | 8 | 82 |
| 3 | 1,2-Diaminocyclohexane | Thiourea | Hydrochloric Acid | Isopropanol | 10 | 78 |
| 4 | Ethylenediamine | N-Methylthiourea | Acetic Acid | Ethanol | 6 | 88 |
| 5 | Ethylenediamine | N-Phenylthiourea | Acetic Acid | Ethanol | 7 | 80 |
The structural diversity achievable through this methodology, coupled with the operational simplicity and efficiency of three-component reactions, underscores its potential for the rapid assembly of libraries of imidazolidine-2-thione derivatives for further chemical and biological investigations.
Advanced Spectroscopic and Analytical Characterization Methodologies
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In 2,2-Dihydroxy-1-phenylethanone, the IR spectrum is dominated by characteristic absorption bands corresponding to its hydroxyl (O-H) and carbonyl (C=O) groups. The presence of two hydroxyl groups leads to a strong and broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of intermolecular hydrogen bonding. The carbonyl group of the ketone, which is conjugated with the phenyl ring, typically shows a strong, sharp absorption band around 1680-1700 cm⁻¹. Other notable absorptions include those for aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching within the phenyl ring in the 1450-1600 cm⁻¹ region.
Table 1: Key IR Absorption Bands for 2,2-Dihydroxy-1-phenylethanone
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (O-H) | Stretching, H-bonded | 3200 - 3500 | Strong, Broad |
| Carbonyl (C=O) | Stretching | 1680 - 1700 | Strong, Sharp |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environment in a molecule. For 2,2-Dihydroxy-1-phenylethanone, the ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons, the methine proton, and the hydroxyl protons. The protons on the phenyl ring would appear as a complex multiplet in the aromatic region, typically between 7.4 and 8.0 ppm. The single methine proton (CH(OH)₂) adjacent to the carbonyl group would likely appear as a singlet further downfield. The two hydroxyl protons would give rise to a signal whose chemical shift is variable and dependent on factors like solvent and concentration; this peak is often broad and can be confirmed by D₂O exchange.
Table 2: Predicted ¹H NMR Spectral Data for 2,2-Dihydroxy-1-phenylethanone
| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Phenyl Protons (C₆H₅) | 7.4 - 8.0 | Multiplet | 5H |
| Methine Proton (-CH(OH)₂) | ~5.5 - 6.0 | Singlet | 1H |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular weight of 2,2-Dihydroxy-1-phenylethanone is 152.15 g/mol . lookchem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 152. Key fragmentation pathways would involve the loss of water (H₂O) from the gem-diol to give a peak at m/z 134. The most prominent fragment is often the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, formed by cleavage of the C-C bond adjacent to the carbonyl group. Further fragmentation of the benzoyl cation can lead to the phenyl cation ([C₆H₅]⁺) at m/z 77.
Table 3: Expected Mass Spectral Fragmentation for 2,2-Dihydroxy-1-phenylethanone
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 152 | Molecular Ion [M]⁺ | [C₈H₈O₃]⁺ |
| 134 | [M - H₂O]⁺ | [C₈H₆O₂]⁺ |
| 105 | Benzoyl Cation | [C₇H₅O]⁺ |
Chromatographic Techniques for Purification and Analysis (e.g., Column Chromatography)
Chromatographic techniques are essential for the purification and analysis of chemical compounds. Column chromatography is a widely used preparative method to isolate 2,2-Dihydroxy-1-phenylethanone from reaction mixtures or natural extracts. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.
For the purification of this polar compound, a polar stationary phase like silica (B1680970) gel is commonly employed. The crude sample is loaded onto the top of the silica gel column. A mobile phase, typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is then passed through the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted from the column in order of increasing polarity. Fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure desired product.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2,2-Dihydroxy-1-phenylethanone, which exists as a stable crystalline hydrate (B1144303), this technique would provide exact bond lengths, bond angles, and conformational details.
Theoretical and Computational Chemistry Studies
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is widely employed in drug design to understand how a small molecule, such as a derivative of 2,2-Dihydroxy-1-phenylethanone, might interact with a biological target, typically a protein or enzyme. semanticscholar.orgresearchgate.net The process involves placing the molecule in various conformations and orientations within the active site of a target receptor and calculating a "docking score" that estimates the binding affinity. semanticscholar.org
While specific molecular docking studies on 2,2-Dihydroxy-1-phenylethanone are not extensively documented in publicly available literature, the functional groups of the molecule suggest key potential interactions that would be analyzed in such a study:
Hydrogen Bonding: The two hydroxyl (-OH) groups and the ketone (C=O) group are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions are fundamental for the specific recognition and binding to amino acid residues in a protein's active site.
Aromatic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Coordination: The α-hydroxyketone moiety can potentially coordinate with metal ions present in the active sites of metalloenzymes.
Binding mode analysis follows the docking simulation to visually inspect the predicted poses and understand the specific intermolecular interactions that stabilize the ligand-receptor complex. This analysis is critical for guiding the rational design of more potent and selective derivatives.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org For derivatives of 2,2-Dihydroxy-1-phenylethanone, SAR studies would involve synthesizing a series of analogues and evaluating their effects in a biological assay. By systematically modifying parts of the molecule—such as the phenyl ring, the hydroxyl groups, or the ketone—researchers can identify which chemical features are essential for activity.
Research on related α-hydroxycarbonyl derivatives has provided insights that could be relevant to SAR studies of 2,2-Dihydroxy-1-phenylethanone. For example, studies on α-hydroxyketone inhibitors of amyloid-beta (Aβ) protein production, a target in Alzheimer's disease research, revealed that modifications to this class of compounds could significantly enhance potency. nih.gov The initial lead compound with a micromolar-level activity was improved approximately 30-fold through synthetic modifications guided by SAR. nih.gov
A hypothetical SAR study on 2,2-Dihydroxy-1-phenylethanone derivatives might explore the following modifications:
| Modification Site | Type of Substitution | Potential Impact on Activity |
|---|---|---|
| Phenyl Ring | Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) | May alter electronic properties, influencing binding affinity or metabolic stability. |
| Phenyl Ring | Electron-donating groups (e.g., -OCH₃, -CH₃) | Could enhance hydrophobic interactions or alter hydrogen bonding capacity. |
| Hydroxyl Groups | Esterification or etherification | May improve cell permeability but could reduce hydrogen bonding capability, potentially lowering target affinity. |
| Ketone Group | Reduction to an alcohol or conversion to an oxime | Would significantly change the geometry and electronic nature of the molecule, likely impacting binding. drugdesign.org |
These studies are essential for optimizing a lead compound into a viable drug candidate by improving its efficacy, selectivity, and pharmacokinetic properties. mdpi.com
Pharmacophore Modeling for Derivative Design
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. dovepress.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive or negative charges. dovepress.com
For 2,2-Dihydroxy-1-phenylethanone, a pharmacophore model would be constructed based on its key structural elements:
One Aromatic Ring (AR): The phenyl group.
Two Hydrogen Bond Donors (HBD): The two hydroxyl groups.
Three Hydrogen Bond Acceptors (HBA): The oxygen atoms of the ketone and the two hydroxyl groups.
Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify novel molecules that match the model and are therefore likely to be active. dovepress.com Furthermore, this model can guide the design of new derivatives by ensuring that proposed modifications retain the essential pharmacophoric features while exploring new chemical space to improve other properties like selectivity or solubility. dovepress.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. nih.gov
For 2,2-Dihydroxy-1-phenylethanone, MD simulations could be applied in several ways:
Conformational Analysis: To explore the molecule's flexibility and identify its most stable conformations in different solvents (e.g., water or a nonpolar solvent).
Solvation Studies: To understand how the molecule interacts with water molecules, providing insight into its solubility. nih.gov
Binding Stability: When docked into a protein's active site, MD simulations can assess the stability of the predicted binding pose over time. This provides a more dynamic and realistic picture of the ligand-receptor interaction than static docking alone.
Membrane Permeability: Simulations can be used to model the interaction of 2,2-Dihydroxy-1-phenylethanone with a lipid bilayer, helping to predict its ability to cross cell membranes. mdpi.com
These simulations offer mechanistic insights at an atomic level that are often difficult to obtain through experimental methods alone. nih.gov
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. scielo.org.mxresearchgate.net These calculations can predict a wide range of molecular properties with high accuracy, providing fundamental insights into a molecule's stability, reactivity, and spectroscopic characteristics. researchgate.net
For 2,2-Dihydroxy-1-phenylethanone, quantum chemical calculations can determine several key electronic properties:
| Calculated Property | Significance |
|---|---|
| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive. scielo.org.mx |
| Molecular Electrostatic Potential (MEP) | The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of non-covalent interactions and chemical reactions. researchgate.net |
| Atomic Charges | Calculates the partial charge on each atom, which helps in understanding intramolecular charge transfer and the nature of chemical bonds. |
| Dipole Moment | Provides information about the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
| Vibrational Frequencies | Predicts the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data to confirm its structure. researchgate.net |
These theoretical calculations provide a detailed electronic profile of 2,2-Dihydroxy-1-phenylethanone, complementing experimental data and guiding further research into its potential applications.
Applications in Organic Synthesis and Medicinal Chemistry
Role as a Versatile Building Block in Organic Synthesis
2,2-Dihydroxy-1-phenylethanone serves as a valuable and versatile building block in the field of organic synthesis. Its structure allows it to participate in a variety of chemical reactions, making it a key starting material for the construction of more complex molecular architectures. It is particularly useful in multi-component reactions, where several simple starting materials are combined in a single step to form intricate products, an approach favored for its efficiency and atom economy.
One notable application is in the synthesis of complex heterocyclic compounds. For instance, it is a key reactant in a four-component strategy for the selective synthesis of azepino[5,4,3-cd]indoles and pyrazolo[3,4-b]pyridines. nih.gov This reaction highlights the compound's ability to facilitate domino cyclizations, leading to the formation of tetracyclic and bicyclic systems that are otherwise challenging to assemble. nih.gov Furthermore, it has been utilized in the preparation of various pyrrolinone and furan (B31954) derivatives. lookchem.com
The reactivity of 2,2-Dihydroxy-1-phenylethanone is demonstrated in the following synthetic applications:
| Product Class | Type of Reaction | Reactants | Significance |
| Azepino[5,4,3-cd]indoles | Four-component [3+2+1] heteroannulation | 2,2-dihydroxy-1-phenylethanone, a pyrazol-5-amine, and an aromatic amine | Efficient, catalyst-free construction of complex tetracyclic systems. nih.gov |
| Pyrazolo[3,4-b]pyridines | Four-component reaction | Arylglyoxal monohydrates (including 2,2-dihydroxy-1-phenylethanone), a pyrazol-5-amine, and an aromatic amine | Smooth synthesis of bicyclic structures important in drug design. nih.gov |
| Pyrrole (B145914) derivatives | Multi-component reaction | 2,2-dihydroxy-1-phenylethanone, an amine, and a β-ketoester | Provides a straightforward route to multifunctionalized pyrroles with potential antioxidant properties. chemsrc.com |
| Furan derivatives | Condensation reaction | 2,2-dihydroxy-1-phenylethanone and active methylene (B1212753) compounds | A classic synthetic route to substituted furans. lookchem.com |
Precursor for Complex Molecules and Fine Chemicals
Beyond its role as a direct building block, 2,2-Dihydroxy-1-phenylethanone functions as a crucial precursor for the synthesis of other valuable reagents and fine chemicals. Its functional groups can be readily modified to produce intermediates that are then used in subsequent synthetic steps.
A primary example is the halogenation of its hydroxyl groups. Treatment with reagents like phosphorus pentachloride (PCl₅) converts the two -OH groups into chlorine atoms, yielding 2,2-dichloro-1-phenylethanone. This resulting chlorinated compound is a valuable precursor for further chemical transformations. Similarly, it can be converted into 2,2-dibromo-1-phenylethanone (B86434), a highly reactive intermediate used in the synthesis of heterocyclic compounds such as thiazoles.
Another common modification is the protection of the hydroxyl groups through ether formation. Reacting 2,2-Dihydroxy-1-phenylethanone with triethyl orthoformate, for example, results in the formation of 2,2-diethoxy-1-phenylethanone. This reaction serves as an efficient method to temporarily block the reactivity of the hydroxyl groups, allowing other parts of the molecule to be modified selectively.
| Precursor | Reagent/Reaction | Product | Application of Product |
| 2,2-Dihydroxy-1-phenylethanone | Phosphorus pentachloride (PCl₅) | 2,2-dichloro-1-phenylethanone | Valuable precursor for further chemical modifications. |
| 2,2-Dihydroxy-1-phenylethanone | Triethyl orthoformate / p-TsOH | 2,2-diethoxy-1-phenylethanone | Protected intermediate for multi-step synthesis. |
Intermediate in Pharmaceutical Synthesis
2,2-Dihydroxy-1-phenylethanone is recognized as an important intermediate in pharmaceutical synthesis. chemsrc.commedchemexpress.com While it may not be part of the final structure of a marketed drug, its role as a starting material or a key intermediate in the synthesis of pharmaceutically active molecules is significant. It can be used to construct the core skeletons of various compound classes that are investigated for therapeutic properties.
For example, it serves as a starting material for the synthesis of new multifunctionalized pyrrole derivatives that have been evaluated for their antioxidant properties. chemsrc.com It has also been employed in the synthesis of indeno[1,2-b]benzofuranones, which were subsequently evaluated for antitumor activity. sci-hub.box These examples underscore its utility in creating libraries of compounds for drug discovery and development.
Therapeutic Applications in Medicinal Chemistry
In the realm of medicinal chemistry, 2,2-Dihydroxy-1-phenylethanone has been identified as possessing therapeutic potential, primarily due to its antioxidant activity. chemsrc.commedchemexpress.com This property is of significant interest as oxidative stress is implicated in a wide range of diseases.
The compound exhibits antioxidant properties, which enable it to help mitigate oxidative stress. chemsrc.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules with antioxidants. ROS are highly reactive molecules, such as hydroxyl radicals and superoxide (B77818) anions, that can damage vital cellular components like DNA, proteins, and lipids if left unchecked. nih.gov
The antioxidant capacity of 2,2-Dihydroxy-1-phenylethanone stems from its specific chemical structure, which allows it to interact with and neutralize these damaging ROS.
2,2-Dihydroxy-1-phenylethanone acts as a scavenger of reactive oxygen species. chemsrc.com ROS scavenging is a process where an antioxidant molecule directly interacts with a free radical, neutralizing it and thereby preventing it from causing cellular damage. mdpi.com The presence of electron-rich functional groups in the molecule facilitates this interaction. By scavenging ROS, the compound can help protect cells from oxidative damage, which is a key factor in the progression of many inflammatory diseases and age-related conditions. nih.govnih.gov
The primary mechanism by which many phenolic and hydroxyl-containing compounds exert their antioxidant effect is through the donation of a hydrogen atom from their hydroxyl (-OH) groups. researchgate.net 2,2-Dihydroxy-1-phenylethanone possesses two such hydroxyl groups. It can donate a hydrogen atom to a highly reactive free radical, which stabilizes the radical and terminates the chain reaction that would otherwise lead to widespread cellular damage. When the antioxidant donates a hydrogen atom, it forms a more stable radical itself, which is significantly less reactive and less likely to cause further harm.
Antioxidant Properties and Oxidative Stress Mitigation
Protection Against Cellular Damage
Current scientific literature does not extensively cover the protective effects of 2,2-Dihydroxy-1-phenylethanone against cellular damage. Research into dicarbonyl compounds, a class to which phenylglyoxal (B86788) belongs, has often focused on their potential to induce cellular stress. For instance, the related compound methylglyoxal (B44143) has been shown to be a cytotoxic metabolite that can induce cellular damage by modifying proteins and causing oxidative DNA damage nih.govnih.gov. Studies on phenylglyoxal itself have indicated that it can decrease levels of reduced glutathione, an important intracellular antioxidant, suggesting it may contribute to oxidative stress rather than prevent it nih.gov. Therefore, its role as a protective agent against cellular damage is not established.
Relevance in Neurodegenerative and Cancer Research
In the field of neurodegenerative research, there is a lack of specific studies directly implicating 2,2-Dihydroxy-1-phenylethanone. However, its relevance in cancer research is more defined, primarily as a chemical precursor for the synthesis of more complex molecules with potential therapeutic activity. Researchers have utilized phenylglyoxal monohydrate as a starting material to create novel compounds and evaluate their anticancer properties tandfonline.comfigshare.com. For example, it has been used in condensation reactions to synthesize a series of imidazole (B134444) derivatives that were subsequently tested for their cytotoxic effects against various cancer cell lines tandfonline.comfigshare.com. This positions 2,2-Dihydroxy-1-phenylethanone as a valuable building block in the development of new anticancer drug candidates.
Cytotoxic Effects on Cancer Cell Lines
While 2,2-Dihydroxy-1-phenylethanone itself is not primarily studied for its direct cytotoxicity, its derivatives have shown notable effects. A series of imidazole derivatives synthesized from the reaction of phenylglyoxal monohydrate with guanylhydrazone were evaluated for their in vitro anticancer activity against human breast cancer (MCF-7) and human liver cancer (HepG2) cell lines tandfonline.comfigshare.com.
The investigation, utilizing the MTT assay, found that most of the newly synthesized compounds displayed cytotoxic activity against these cancer cells. Notably, certain derivatives exhibited greater cytotoxicity than established chemotherapy drugs used as positive controls in the study tandfonline.comfigshare.com.
Table 1: Cytotoxic Activity of Select Imidazole Derivatives of 2,2-Dihydroxy-1-phenylethanone
| Compound | Target Cell Line | Cytotoxic Activity Comparison |
|---|---|---|
| 3a | MCF-7 | More active than fluro-5 and irinotecam |
| 3e | MCF-7 | More active than fluro-5 and irinotecam |
| 3h | MCF-7 | More active than fluro-5 and irinotecam |
| Most Derivatives | MCF-7, HepG2 | More cytotoxic than cisplatin (B142131) (exceptions: 3b, 3d, 3f) |
This data is based on findings reported from the synthesis and evaluation of imidazole derivatives tandfonline.comfigshare.com.
These findings underscore the potential of using 2,2-Dihydroxy-1-phenylethanone as a scaffold for developing novel compounds with significant cytotoxic activity against cancer cells figshare.com.
Enzyme Inhibition Studies
2,2-Dihydroxy-1-phenylethanone is widely recognized and utilized in biochemical research as a chemical modifying agent, particularly for its ability to specifically target and react with the guanidinium (B1211019) group of arginine residues in proteins researchgate.netnih.govwikipedia.orgsigmaaldrich.com. This reaction leads to the modification of arginine, which can result in the inactivation or inhibition of the target enzyme, making phenylglyoxal a valuable tool for studying enzyme structure and function sigmaaldrich.com.
Inhibition of c-Met Kinase
There is no available research data from the conducted searches to suggest that 2,2-Dihydroxy-1-phenylethanone acts as an inhibitor of c-Met kinase.
Inhibition of Aldose Reductase
Based on the available scientific literature, there are no specific studies indicating that 2,2-Dihydroxy-1-phenylethanone is an inhibitor of the enzyme aldose reductase.
Interaction with Arginine Groups in Enzymes (e.g., D-amino-acid oxidase, carbonic anhydrase, Hageman factor)
The primary application of 2,2-Dihydroxy-1-phenylethanone in enzyme studies is its role as a selective chemical reagent for arginine residues. This property has been exploited to investigate the role of specific arginine residues in the function of several enzymes.
D-amino-acid oxidase: Phenylglyoxal has been shown to irreversibly inactivate D-amino-acid oxidase through a biphasic process nih.gov. The inactivation is a result of the modification of a crucial and highly conserved arginine residue (equivalent to Arg283 in the pig kidney enzyme) within the enzyme's active site nih.govnih.gov. The presence of the coenzyme FAD provides partial protection against this inactivation, while competitive inhibitors can fully protect the enzyme, confirming the modification occurs at or near the active site nih.gov.
Carbonic Anhydrase: Studies on pig muscle carbonic anhydrase III demonstrated that phenylglyoxal can selectively inactivate the enzyme's phosphatase activity nih.gov. This inactivation occurs stoichiometrically, with the modification of a single arginine residue leading to a near-complete loss of phosphatase function. At these low, stoichiometric concentrations, the compound did not affect the enzyme's other functions, such as CO2 hydratase or acetate (B1210297) esterase activities, highlighting the specific role of an arginine residue in the phosphatase mechanism nih.govacs.org.
Hageman factor (Factor XII): Phenylglyoxal hydrate (B1144303) has been found to inhibit the coagulant properties of Hageman factor, a key protein in the initiation of blood coagulation nih.govselleckchem.com. The inhibition is achieved through the modification of arginine residues within the factor selleckchem.com. Phenylglyoxal was also observed to inhibit other clotting factors, including activated plasma thromboplastin (B12709170) antecedent (Factor XI) and thrombin nih.gov.
Table 2: Summary of 2,2-Dihydroxy-1-phenylethanone Interaction with Specific Enzymes
| Enzyme | Effect | Mechanism of Action | Key Findings |
|---|---|---|---|
| D-amino-acid oxidase | Irreversible inactivation nih.gov | Modification of a highly conserved active site arginine residue nih.govnih.gov. | Inactivation occurs in a biphasic manner; coenzyme FAD offers partial protection nih.gov. |
| Carbonic Anhydrase III | Selective inactivation of phosphatase activity nih.gov. | Stoichiometric modification of one arginine residue specific to the phosphatase site nih.gov. | CO2 hydratase and esterase activities are unaffected at low reagent concentrations nih.gov. |
| Hageman factor (Factor XII) | Inhibition of coagulant properties nih.govselleckchem.com. | Reaction with arginine residues nih.govselleckchem.com. | Also inhibits other clotting factors like Factor XI and thrombin nih.gov. |
Table of Mentioned Compounds
| Compound Name |
|---|
| 2,2-Dihydroxy-1-phenylethanone |
| Phenylglyoxal monohydrate |
| Methylglyoxal |
| Argpyrimidine |
| Glutathione |
| Cisplatin |
| Fluro-5 |
| Irinotecan |
| FAD (Flavin adenine (B156593) dinucleotide) |
| D-amino-acid oxidase |
| Carbonic anhydrase |
| Hageman factor (Factor XII) |
| Plasma thromboplastin antecedent (Factor XI) |
| Thrombin |
| c-Met kinase |
Inhibition of Tyrosinase
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a critical strategy for treating hyperpigmentation disorders. nih.govmdpi.com While direct studies on 2,2-Dihydroxy-1-phenylethanone as a tyrosinase inhibitor are not extensively documented, research into structurally related compounds, specifically hydroxyacetophenone derivatives, shows significant promise.
Compounds containing ketone and hydroxyl groups, characteristic of the hydroxyacetophenone class, are noted for their potential to chelate copper ions within the active site of the tyrosinase enzyme, thereby inhibiting its activity. elifesciences.org For instance, 4-Hydroxyacetophenone has been identified as a potent tyrosinase inhibitor, capable of significantly reducing melanin content both in vitro and in vivo. nih.gov Molecular docking studies have confirmed that the stable binding of 4-hydroxyacetophenone to tyrosinase is crucial for its whitening effect. nih.gov The core structure of 2,2-Dihydroxy-1-phenylethanone, being a hydroxyacetophenone, suggests its potential as a candidate for tyrosinase inhibition, although further specific research is required. The general class of carbonyl scaffolds is considered effective for creating tyrosinase inhibitors. nih.gov
Antimicrobial and Antifungal Properties
Phenolic compounds and polyphenols are widely recognized for their broad-spectrum antimicrobial activities, demonstrating antibacterial, antiviral, and antifungal properties. nih.gov These compounds can inhibit the growth of a range of pathogenic bacteria and fungi. nih.gov While 2,2-Dihydroxy-1-phenylethanone belongs to this class, specific studies detailing its intrinsic antimicrobial and antifungal efficacy are limited.
However, its importance is highlighted by its use as a precursor in the synthesis of derivatives with proven antimicrobial action. For example, it is used to prepare furan and pyrrolinone derivatives, and certain 2(5H)-furanone derivatives have demonstrated significant antimicrobial and anti-biofilm activities against pathogens like Staphylococcus aureus. lookchem.comfrontiersin.orgsigmaaldrich.com Similarly, flavonoids, which can be synthesized from hydroxyacetophenone precursors, are known to possess antibacterial and antifungal properties. mdpi.comnih.gov
Metal Ion Complexation and Enhanced Biological Activity
The biological activity of organic compounds can often be enhanced through complexation with metal ions. nih.gov This strategy is employed to improve the therapeutic properties of ligands. While research specifically on the metal complexes of 2,2-Dihydroxy-1-phenylethanone is not widely available, the principle can be understood from related structures.
For instance, β-diketones, which can be synthesized from hydroxyacetophenone precursors, form stable complexes with various transition metals. ijcrt.org These metal complexes have shown greater antimicrobial activity than the free ligands. ijcrt.org The synergistic action between the metal ion and the organic ligand can lead to significantly enhanced biological effects. nih.gov This suggests a potential pathway for modifying the bioactivity of derivatives of 2,2-Dihydroxy-1-phenylethanone, even if the parent compound's complexes have not been a primary focus.
Drug Discovery and Development (e.g., Flavonoid-based drugs)
2,2-Dihydroxy-1-phenylethanone and its structural relatives, particularly hydroxyacetophenones, are crucial starting materials in the synthesis of flavonoids, a major class of compounds in drug discovery. researchgate.netnih.gov Flavonoids are polyphenolic compounds with a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer effects. mdpi.com
The common synthetic route to flavonoids involves the Claisen-Schmidt condensation of a hydroxyacetophenone with a benzaldehyde (B42025) derivative to form a chalcone (B49325). researchgate.netnih.gov This chalcone intermediate is then subjected to oxidative cyclization to yield the characteristic flavone (B191248) backbone. researchgate.net Given the established role of hydroxyacetophenones in this process, 2,2-Dihydroxy-1-phenylethanone represents a valuable building block for generating diverse flavonoid libraries for screening and development of new therapeutic agents.
Industrial Applications
The utility of 2,2-Dihydroxy-1-phenylethanone extends to various industrial processes where it is used as a precursor for fine chemicals and specialized intermediates.
Production of Fine Chemicals
Fine chemicals are pure, complex substances produced in limited quantities that are used as building blocks for specialized products, including pharmaceuticals and agrochemicals. 2,2-Dihydroxy-1-phenylethanone (as phenylglyoxal monohydrate) fits this description as it is used in the synthesis of various heterocyclic compounds. Research and chemical supplier data confirm its application in preparing derivatives of pyrrolinone and furan, which are important scaffolds in medicinal chemistry. lookchem.comsigmaaldrich.com
Precursor in Various Industrial Processes
The reactivity of the dicarbonyl moiety in 2,2-Dihydroxy-1-phenylethanone makes it a valuable precursor in several industrial synthetic routes. A notable application is in the synthesis of quinoxalines through condensation with 1,2-diamines. researchgate.net Quinoxaline derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceuticals and dyes. researchgate.net
Furthermore, it serves as a starting material for producing arylglyoxal arylimines. google.com These imines are key intermediates in cycloaddition reactions for synthesizing azetidinones, which are core structures in certain classes of antibiotics. google.com The ability to synthesize phenylglyoxal from acetophenone (B1666503) and use it directly to form these imines provides a cost-effective route for large-scale production. google.com
Additive in Materials Science (e.g., UV radiation resistance in polymers)
While direct evidence for the use of 2,2-Dihydroxy-1-phenylethanone as a UV stabilizer for enhancing radiation resistance in polymers is not widely documented, the broader chemical class of α-hydroxy ketones is highly significant in polymer science, particularly in the context of UV radiation.
Compounds in the α-hydroxy ketone family, such as 2-hydroxy-2-methyl-1-phenyl propanone, are extensively used in industry as Type I photoinitiators researchgate.netacs.org. Their function is to absorb UV light and undergo a rapid cleavage reaction, producing free radicals. These radicals then initiate the polymerization of monomers and oligomers, a process known as UV curing, which is used to rapidly dry coatings, inks, and adhesives acs.org.
This function is distinct from that of a UV stabilizer. A UV stabilizer is an additive designed to protect a polymer from long-term degradation caused by UV exposure by absorbing UV radiation and dissipating it as heat (UV absorbers) or by scavenging free radicals formed during photodegradation (Hindered Amine Light Stabilizers, or HALS) specialchem.combasf.com. In contrast, a photoinitiator is intentionally designed to be broken down by UV light to start a chemical reaction.
Table 3: Functional Comparison of Related Compounds in Polymer Science
| Function | Chemical Class Example | Mechanism of Action with UV Light | Application Goal |
| Photoinitiation | α-Hydroxy Ketones | Absorbs UV and cleaves to form radicals that start polymerization acs.org. | Rapid curing of coatings, inks, adhesives. |
| UV Stabilization | Benzophenones, Benzotriazoles, HALS | Absorbs UV radiation and dissipates it as heat, or scavenges radicals to prevent polymer breakdown specialchem.combasf.com. | Long-term prevention of material degradation (cracking, color change) specialchem.com. |
Biological Pathways and Molecular Mechanisms of Action
Cellular Defense Mechanisms
2,2-Dihydroxy-1-phenylethanone, which exists in equilibrium with its anhydrous form, phenylglyoxal (B86788), is noted for its antioxidant properties. The fundamental mechanism behind this antioxidant activity is likely its ability to scavenge free radicals. The dihydroxy groups in its structure are thought to play a crucial role in this process. Phenolic compounds, a class to which derivatives of this compound belong, typically exert their antioxidant effects through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET), which neutralize reactive oxygen species. nih.govnih.govijpsr.com
Modulation of Cellular Pathways
While direct modulation of cellular signaling pathways by 2,2-Dihydroxy-1-phenylethanone is not extensively documented, its anhydrous counterpart, phenylglyoxal, has been observed to exert broad cellular effects. Research has shown that phenylglyoxal can act as a non-selective inhibitor of phagocytosis in human neutrophils. Furthermore, it can decrease intracellular levels of reduced glutathione, indicating an influence on the cell's redox balance and associated signaling cascades.
In a related context, certain synthetic derivatives of dihydroxyacetophenone have been identified as inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE-1 and PDE-3. nih.gov Since PDEs are key regulators of cyclic nucleotide signaling pathways (cAMP and cGMP), their inhibition can significantly modulate various cellular functions. nih.gov
Interactions with Specific Molecular Targets
A significant molecular interaction of phenylglyoxal is its ability to specifically modify arginine residues within proteins. exlibrisgroup.comresearchgate.netbohrium.com This chemical modification can result in the inactivation of enzymes for which arginine is critical for catalytic function or substrate binding. exlibrisgroup.comnih.gov The reaction typically involves two molecules of phenylglyoxal forming a stable adduct with the guanidinium (B1211019) group of a single arginine residue. researchgate.net This property has been utilized experimentally to identify essential arginine residues in enzymes. For instance, phenylglyoxal has been shown to inactivate D-amino-acid oxidase by targeting an active-site arginine that is vital for binding the FAD coenzyme. nih.gov The modification of arginine residues by phenylglyoxal and its derivatives has also been shown to modulate the function of the mitochondrial permeability transition pore. nih.gov
Dissipation of Bacterial Membrane Potential (for derivatives)
Derivatives of dihydroxyacetophenone have demonstrated notable antibacterial activity. nih.govresearchgate.netcore.ac.ukresearchgate.net A proposed mechanism for the antibacterial action of some phenolic compounds is the disruption of the bacterial cell membrane's integrity and function. This can include the dissipation of the membrane potential, a critical component of bacterial metabolism and survival. The depolarization of the cell membrane leads to increased permeability and ultimately cell death. researchgate.netnih.govmdpi.com
Inhibition of Macromolecular Biosynthesis (for derivatives)
A common antibacterial strategy is the inhibition of essential macromolecular biosynthesis, such as the synthesis of DNA, RNA, and proteins. While the specific mechanisms for dihydroxyacetophenone derivatives are not fully elucidated, their observed antibacterial effects suggest they may interfere with these vital processes. nih.govresearchgate.netcore.ac.ukresearchgate.net Antibacterial agents can inhibit these pathways through various means, including blocking the enzymes involved in DNA replication and transcription or interfering with ribosomal function to halt protein synthesis. mdpi.comresearchgate.net
Inhibition of DNA Topoisomerase IV (for derivatives)
Bacterial DNA topoisomerases, including DNA gyrase and topoisomerase IV, are validated targets for antibacterial drugs like quinolones. study.com These enzymes are essential for managing DNA topology during replication. Inhibitors of these enzymes typically trap them on the DNA, leading to the formation of cytotoxic DNA breaks. Although direct evidence is lacking for dihydroxyacetophenone derivatives as specific inhibitors of DNA topoisomerase IV, some dihydroxylated compounds have been reported to dually inhibit topoisomerases I and IIα, suggesting that topoisomerase inhibition is a plausible antibacterial mechanism for this class of molecules. researchgate.netnih.govoncohemakey.com
Table of Mentioned Compounds
| Compound Name |
| 2,2-Dihydroxy-1-phenylethanone |
| Phenylglyoxal |
| p-Hydroxyphenylglyoxal |
| D-amino-acid oxidase |
| Phosphodiesterase (PDE) |
| DNA gyrase |
| Topoisomerase IV |
| Topoisomerase I |
| Topoisomerase IIα |
| Quinolones |
Derivatives and Analogs of 2,2 Dihydroxy 1 Phenylethanone
Substituted Arylethanones
The aromatic ring of 2,2-dihydroxy-1-phenylethanone provides a ready site for substitution, leading to a variety of arylethanone derivatives. These substitutions can significantly influence the electronic properties and reactivity of the entire molecule.
Common examples of substituted arylethanones include:
2,2-Dihydroxy-1-(p-tolyl)ethanone: This derivative features a methyl group at the para position of the phenyl ring.
2,2-Dihydroxy-1-(4-methoxyphenyl)ethanone: An electron-donating methoxy (B1213986) group is present at the para position.
1-(4-Bromophenyl)-2,2-dihydroxyethanone: This analog contains an electron-withdrawing bromine atom at the para position.
1-(4-Chlorophenyl)-2,2-dihydroxyethanone: Similar to the bromo-derivative, this compound has a chlorine atom at the para position.
2,2-Dihydroxy-1-(4-nitrophenyl)ethanone: A strongly electron-withdrawing nitro group is situated at the para position, which enhances the electrophilic character of the compound. nih.gov
The synthesis of these compounds generally involves the oxidation of the corresponding substituted acetophenones. For instance, the oxidation of acetophenone (B1666503) can be achieved using selenium dioxide to yield the corresponding phenylglyoxal (B86788), which exists in equilibrium with its hydrate (B1144303) form, 2,2-dihydroxy-1-phenylethanone. orgsyn.orgnih.gov
| Compound Name | Substituent on Phenyl Ring | CAS Number |
|---|---|---|
| 2,2-Dihydroxy-1-(p-tolyl)ethanone | -CH3 | 16208-14-3 |
| 2,2-Dihydroxy-1-(4-methoxyphenyl)ethanone | -OCH3 | Not available |
| 1-(4-Bromophenyl)-2,2-dihydroxyethanone | -Br | Not available |
| 1-(4-Chlorophenyl)-2,2-dihydroxyethanone | -Cl | Not available |
| 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone | -NO2 | 4996-22-9 |
Diethoxy Derivatives
Modification of the geminal diol moiety leads to the formation of diethoxy derivatives, most notably 2,2-diethoxy-1-phenylethanone. This compound is a stable acetal (B89532), in contrast to the hydrate form of the parent compound.
Synthesis: 2,2-Diethoxy-1-phenylethanone can be synthesized from 2,2-dihydroxy-1-phenylethanone through an etherification reaction. A common method involves reacting the diol with triethyl orthoformate in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). researchgate.net
Properties and Research: 2,2-Diethoxy-1-phenylethanone is a liquid with a boiling point of 131-134 °C at 10 mmHg. jmchemsci.comorgsyn.org It is utilized in organic synthesis as a precursor and intermediate.
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2,2-Diethoxy-1-phenylethanone | C12H16O3 | 208.25 | 6175-45-7 |
Halogenated Analogs
The replacement of the hydroxyl groups with halogens yields halogenated analogs, with 2,2-dibromo-1-phenylethanone (B86434) being a prominent example. These compounds are often reactive intermediates in organic synthesis.
Synthesis: 2,2-Dibromo-1-phenylethanone can be synthesized by the bromination of acetophenone. wikipedia.org A convenient method involves the use of a hydrogen peroxide-hydrobromic acid system. acs.org
Properties and Research: 2,2-Dibromo-1-phenylethanone is a colorless solid. wikipedia.org It serves as a precursor for the synthesis of various heterocyclic compounds and other organic molecules. evitachem.com
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2,2-Dibromo-1-phenylethanone | C8H6Br2O | 277.94 | 13665-04-8 |
Hydroxylated Acetophenone Derivatives
Hydroxylated acetophenone derivatives represent another important class of analogs. An example is 1-(2,4-dihydroxyphenyl)-2-phenylethanone (B160754), which incorporates a resorcinol (B1680541) moiety.
Synthesis: The synthesis of such compounds can be achieved through various methods, including the Friedel-Crafts acylation of phenols. For instance, 2,4-dihydroxyacetophenone can be prepared by reacting resorcinol with acetic acid in the presence of zinc chloride. jmchemsci.comorgsyn.org Further reaction of this intermediate can lead to more complex structures. A specific method for synthesizing 1-(2,4-dihydroxyphenyl)-2-phenylethanone involves treating a mixture of resorcinol and benzyl (B1604629) cyanide with anhydrous zinc chloride and hydrogen chloride gas. prepchem.com
Research Findings: These compounds are often investigated for their potential biological activities and as precursors for the synthesis of flavonoids and other natural products.
| Compound Name | Starting Materials | Key Reagents |
|---|---|---|
| 1-(2,4-dihydroxyphenyl)-2-phenylethanone | Resorcinol, Benzyl cyanide | Zinc chloride, Hydrogen chloride |
Imidazolidine-2-thione Derivatives
Imidazolidine-2-thiones are heterocyclic compounds that can be conceptually derived from α-dicarbonyl compounds or their equivalents. While direct synthesis from 2,2-dihydroxy-1-phenylethanone is not commonly reported, related α-dicarbonyl compounds can serve as precursors.
General Synthesis: A general route to imidazolidine-2-thiones involves the condensation of a 1,2-diamine with carbon disulfide or a thiocyanate (B1210189) salt. orgsyn.orgorgsyn.orgnih.gov The synthesis of these compounds often involves multi-step sequences. For example, a one-pot reaction of a hydrazine, a bromoketone, and potassium thiocyanate can yield N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones. orgsyn.org
Research Findings: Imidazolidine-2-thione derivatives are of interest in medicinal chemistry due to their wide range of biological activities. researchgate.netmdpi.com
Pyrrole (B145914) Derivatives
Pyrroles are five-membered aromatic heterocyclic compounds. Their synthesis from 1,4-dicarbonyl compounds is a well-established method known as the Paal-Knorr synthesis. organic-chemistry.orgalfa-chemistry.comrgmcet.edu.in While 2,2-dihydroxy-1-phenylethanone is not a direct 1,4-dicarbonyl compound, its derivatives or related structures can be transformed into such precursors.
General Synthesis: The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions, to form the pyrrole ring. organic-chemistry.orguctm.edu Modifications of this method exist to accommodate various substrates and improve reaction conditions. uctm.edu
Research Findings: Pyrrole derivatives are ubiquitous in nature and are components of many biologically important molecules, such as heme and chlorophyll. Synthetic pyrroles are investigated for a wide range of applications in materials science and medicinal chemistry. nih.gov
Chromanones and Chalcones
Chromanones and chalcones are classes of compounds that are structurally related to flavonoids and can be synthesized from hydroxylated acetophenone derivatives.
Synthesis of Chromanones: Chromanones can be synthesized through various routes, often involving the cyclization of a phenolic precursor. One common method is the Simonis reaction, which involves the condensation of a phenol (B47542) with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide. ijrar.org Another approach involves the intramolecular cyclization of o-hydroxyaryl enones.
Synthesis of Chalcones: Chalcones are typically synthesized via the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde (B42025) in the presence of a base or acid catalyst. nih.govresearchgate.netnih.gov For instance, 2'-hydroxychalcones can be prepared by condensing a 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde. nih.govinnovareacademics.in
Research Findings: Both chromanones and chalcones are extensively studied for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. acs.orgnih.gov Their synthesis and derivatization are active areas of research in medicinal chemistry.
Structure-Activity Relationships of Derivatives
The biological activity of derivatives of 2,2-dihydroxy-1-phenylethanone is intrinsically linked to their chemical structure. The core scaffold presents multiple opportunities for modification, primarily on the phenyl ring and the dihydroxyethanone moiety. The nature, position, and number of substituents can dramatically alter the molecule's interaction with biological targets.
Influence of Substituents on Electronic Properties and Bioavailability
Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), can increase the electron density on the phenyl ring. This can enhance the molecule's ability to participate in certain biological interactions. For instance, in a study of dihydroxyacetophenone derivatives, the presence of hydroxyl groups was found to be crucial for their biological activity.
Conversely, electron-withdrawing groups, like nitro (-NO₂) or halogens (e.g., -Br, -Cl), decrease the electron density of the phenyl ring. The introduction of a bromine atom to the dihydroxyacetophenone skeleton has been shown to result in compounds with significant antimicrobial and antitumor activities researchgate.net. This suggests that for certain biological targets, a reduction in electron density may be favorable for binding and efficacy.
The bioavailability of a drug, its ability to be absorbed and distributed in the body to reach its target, is also heavily influenced by its chemical structure. Substituents can affect a molecule's solubility, lipophilicity (its ability to dissolve in fats and oils), and its susceptibility to metabolic breakdown. For instance, the addition of polar groups can increase water solubility, which may enhance absorption in the aqueous environment of the gastrointestinal tract. However, a certain degree of lipophilicity is often required for the molecule to cross cell membranes. The strategic placement of substituents allows for the fine-tuning of these properties to optimize the pharmacokinetic profile of the compound.
A study on 2,5-dihydroxyacetophenone analogs as anti-melanogenic agents provides a compelling example of how substituents on the phenyl ring can dictate biological efficacy. In this research, various analogs were synthesized and tested, revealing that specific substitution patterns led to significant inhibitory effects on melanin (B1238610) production nih.gov. The position of a methyl substituent on the benzene (B151609) ring was found to influence steric hindrance within the active site of the target enzyme, with substitution at the 4-position being optimal for enhancing inhibitory efficacy nih.gov. This highlights the interplay between electronic effects and steric factors in determining the biological activity of these derivatives.
The following table summarizes the findings from the study on 2,5-dihydroxyacetophenone derivatives and their melanin inhibition in a zebrafish model.
| Compound ID | Substituents | Melanin Inhibition (%) |
| Q1 | 2,5-dihydroxy | - |
| Q2 | 2,5-dihydroxy, 4-methyl | >80 |
| Q3 | 2,5-dihydroxy, 3-methyl | - |
| Q4 | 2,5-dihydroxy, 6-methyl | - |
| Q5 | 2,4-dihydroxy | - |
| Q6 | 2,4-dihydroxy, 5-methyl | - |
| Q7 | 2,3-dihydroxy | >80 |
| Q8 | 3,4-dihydroxy | - |
| Q9 | 3,5-dihydroxy | - |
| Q10 | 2-hydroxy, 5-methoxy | >80 |
| Q11 | 2-hydroxy, 4-methoxy | >80 |
| Q12 | 2-hydroxy, 3-methoxy | >80 |
| Q13 | 4-hydroxy, 3-methoxy | - |
| Q14 | 3-hydroxy, 4-methoxy | - |
| Q15 | 2-hydroxy, 5-fluoro | - |
| Q16 | 2-hydroxy, 5-chloro | - |
| Q17 | 2-hydroxy, 5-bromo | - |
| Q18 | 2-hydroxy, 4-fluoro | - |
| Q19 | 2-hydroxy, 4-chloro | - |
| Q20 | 2-hydroxy, 4-bromo | - |
| Q21 | 2-hydroxy, 3-fluoro | - |
| Q22 | 2-hydroxy, 3-chloro | - |
| Q23 | 2-hydroxy, 3-bromo | - |
Impact of Hydrophilicity/Polarity on Biological Activity
The balance between hydrophilicity (water-loving) and lipophilicity (fat-loving) is a crucial factor governing the biological activity of any potential drug molecule. This property, often quantified as the partition coefficient (LogP), influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Conversely, increasing the lipophilicity of the molecule, for example, by introducing alkyl or aryl groups, can improve its ability to traverse lipid-rich cell membranes. However, very high lipophilicity can lead to poor solubility in aqueous environments, accumulation in fatty tissues, and increased metabolic breakdown by the liver.
The optimal balance between hydrophilicity and polarity is highly dependent on the specific biological target and the desired therapeutic outcome. For instance, a compound designed to act within the central nervous system would require a greater degree of lipophilicity to cross the blood-brain barrier than a drug intended for peripheral targets.
Research on other classes of compounds has consistently demonstrated the critical role of this balance. For example, in a series of prenylflavonoids, the presence of hydroxyl groups on the B-ring was found to be important for their vasorelaxant and neuroprotective activities, indicating that a certain level of polarity is necessary for these biological effects nih.gov.
The strategic modification of the 2,2-dihydroxy-1-phenylethanone scaffold to achieve the ideal hydrophilic-lipophilic balance is a key aspect of the drug design process. This involves a careful selection of substituents to fine-tune the molecule's physicochemical properties and maximize its therapeutic potential.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways
The synthesis of 2,2-Dihydroxy-1-phenylethanone, the hydrated form of phenylglyoxal (B86788), and other α-keto aldehydes remains an active area of research, driven by the need for more efficient, sustainable, and versatile methods. Traditional synthesis routes, such as the selenium dioxide oxidation of acetophenone (B1666503), are effective but raise concerns due to the toxicity of the reagents. orgsyn.orgwikipedia.org Modern research focuses on developing greener and more atom-economical alternatives.
Recent advancements include the selective oxidation of α-hydroxy ketones using a Copper(I) catalyst with oxygen as the oxidant, offering an efficient approach to a wide array of α-keto aldehydes. rsc.orgresearchgate.net Another innovative and green method involves the two-phase oxidation of readily available sulfoxonium ylides with Oxone. chemrxiv.org This reaction is performed in a water-organic solvent system, which simplifies the isolation process significantly. chemrxiv.org Researchers are also exploring one-pot strategies and electrochemical synthesis as sustainable alternatives to traditional multi-step methods that may involve hazardous reagents. mdpi.com For instance, the anodic oxidation of aryl methyl ketones in methanol (B129727) can directly yield α-keto acid methyl esters, representing a promising direction for green synthesis. mdpi.com
Further exploration is warranted in the following areas:
Catalytic Systems: Development of novel, non-toxic catalysts for the direct oxidation of acetophenone or its derivatives. This includes exploring biocatalysis and photocatalysis to achieve higher selectivity and milder reaction conditions.
Flow Chemistry: Application of continuous flow reactors for the synthesis of α-keto aldehydes could offer better control over reaction parameters, improve safety for exothermic reactions, and allow for easier scalability.
Alternative Starting Materials: Investigating pathways from renewable or biomass-derived starting materials to align with the principles of sustainable chemistry. mdpi.com
| Synthetic Method | Precursor | Key Reagents/Catalysts | Key Advantages | Reference |
|---|---|---|---|---|
| Selenium Dioxide Oxidation | Acetophenone | Selenium dioxide (SeO₂) | Established method | orgsyn.orgwikipedia.org |
| Copper-Catalyzed Oxidation | α-Hydroxy ketones | Cu(I) catalyst, Oxygen (O₂) | Efficient, uses a mild oxidant | rsc.orgresearchgate.net |
| Oxidation of Sulfoxonium Ylides | Sulfoxonium ylides | Oxone | Green chemistry, simple isolation | chemrxiv.org |
| Oxidative Bromination | Phenylglyoxal diethyl mercaptal | Bromine | Alternative route from thioacetals | orgsyn.org |
| Hydrolysis of Dihalides | 2,2-dibromoacetophenone | Acidic hydrolysis | Utilizes a stable intermediate | orgsyn.org |
Investigation of Additional Biological Activities and Therapeutic Potential
2,2-Dihydroxy-1-phenylethanone and its anhydrous form, phenylglyoxal, exhibit a range of biological activities primarily linked to the high reactivity of the dicarbonyl moiety. It is a well-known specific modifying reagent for arginine residues in proteins, which leads to the inhibition of various enzymes. chemicalbook.comfishersci.fiscbt.com For example, its reaction with arginine residues in Hageman factor (Factor XII) inhibits its coagulant properties, and it causes a rapid loss of enzymatic activity in Trypanosoma cruzi Mg2+-stimulated ATPase. chemicalbook.comnih.gov Phenylglyoxal is also a potent inhibitor of mitochondrial aldehyde dehydrogenase. chemicalbook.com
The therapeutic potential of this compound and its derivatives is an area of growing interest. Research has indicated that phenylglyoxal has a moderate radiosensitizing effect on hypoxic tumor cells, suggesting potential utility in clinical radiotherapy. nih.gov Furthermore, the α-keto aldehyde scaffold is being investigated for other therapeutic applications. A series of phenyl β-aldehyde ketones were designed as novel dual inhibitors of aldose reductase (ALR2) and α-glucosidase, enzymes implicated in diabetic complications. researchgate.net The structural class of α-ketoanalogues is also used in the treatment of chronic kidney disease to help delay the progression of kidney failure by improving protein metabolism. apollopharmacy.inpracto.commrmed.in
Future research should focus on:
Enzyme Inhibition Profiling: A systematic screening of 2,2-dihydroxy-1-phenylethanone against a broad panel of enzymes, particularly those with critical arginine residues in their active sites, could uncover new therapeutic targets.
Antimicrobial and Antiviral Studies: Given its reactivity and known antimicrobial properties against organisms like Clostridium sporogenes, further investigation into its efficacy against a wider range of pathogens, including drug-resistant bacteria and viruses, is warranted. nih.gov Derivatives of the related dihydroxyacetophenone have shown significant antibacterial activity, particularly against Pseudomonas aeruginosa. researchgate.net
Anticancer Mechanisms: Elucidating the precise mechanism of its radiosensitizing effects and exploring its potential as a standalone or combination anticancer agent.
| Biological Activity | Target/Mechanism | Observed Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Arginine residue modification | Inhibits Hageman factor, Mg2+-stimulated ATPase, mitochondrial aldehyde dehydrogenase | chemicalbook.comnih.gov |
| Radiosensitization | Hypoxic tumor cells | Moderate radiosensitizing effect under anaerobic conditions | nih.gov |
| Antimicrobial Activity | Effect on Clostridium sporogenes | Evaluated for potential as an antimicrobial additive | nih.gov |
| Dual Enzyme Inhibition (related compounds) | Aldose reductase (ALR2) and α-glucosidase | Potential treatment for diabetic complications | researchgate.net |
Development of Structure-Based Drug Design Strategies
The development of novel therapeutics based on the 2,2-dihydroxy-1-phenylethanone scaffold can be significantly accelerated through structure-based drug design and computational chemistry. These rational drug design approaches utilize the three-dimensional structure of a biological target to design molecules that bind with high affinity and selectivity. cutm.ac.in
Quantitative structure-activity relationship (QSAR) studies are a key component of this strategy. cutm.ac.in By developing 2D and 3D-QSAR models for a series of 2,2-dihydroxy-1-phenylethanone derivatives, researchers can identify the key structural features and physicochemical properties that govern their biological activity. nih.gov For example, QSAR models for quinoxalinone-based aldose reductase inhibitors have successfully identified the pharmacophoric features essential for inhibitory activity. nih.gov Such models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Molecular docking simulations can provide insights into the binding mode of 2,2-dihydroxy-1-phenylethanone derivatives within the active site of a target protein. Understanding these interactions at an atomic level allows for the rational modification of the lead compound to enhance potency and selectivity. researchgate.net
Future research opportunities in this area include:
Target Identification and Validation: Identifying and validating specific enzyme targets where the reactivity of the α-keto aldehyde can be harnessed for therapeutic benefit.
Computational Screening: Performing virtual screening of large chemical libraries against validated targets to identify novel derivatives with potentially high binding affinity.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives early in the drug discovery process to minimize late-stage failures.
Advanced Material Science Applications
The unique chemical structure of 2,2-dihydroxy-1-phenylethanone, featuring a ketone, a hydrated aldehyde (a geminal diol), and an aromatic ring, makes it a versatile building block for advanced materials. Its reactivity can be harnessed to synthesize complex heterocyclic structures and polymers.
One promising application is in the synthesis of nitrogen-containing heterocycles like pyrrolinones and quinoxalinones, which are important scaffolds in pharmaceuticals and functional materials. chemicalbook.comfishersci.filookchem.com The dicarbonyl functionality can undergo condensation reactions with various nucleophiles to form these complex ring systems. These heterocycles can then be polymerized or incorporated into larger macromolecular structures to create materials with specific optical, electronic, or thermal properties.
Furthermore, the geminal diol group offers potential for:
Polymer Synthesis: It can act as a monomer in condensation polymerization to produce polyesters or polyacetals. The rigid phenyl group would impart thermal stability to the resulting polymer, while the carbonyl group could be used for post-polymerization modification.
Cross-linking Agent: The ability of the carbonyl groups to react with functional groups in other polymer chains makes it a candidate for use as a cross-linking agent to improve the mechanical properties and solvent resistance of materials.
Functional Surface Modification: The compound could be grafted onto surfaces to introduce specific functionalities. For example, its ability to react with amino groups could be used to immobilize proteins or other biomolecules on a material surface.
Future research should explore the systematic use of 2,2-dihydroxy-1-phenylethanone in polymer chemistry and for the creation of novel organic functional materials.
Studies on Environmental and Toxicological Aspects
Understanding the environmental fate and toxicological profile of 2,2-dihydroxy-1-phenylethanone is crucial, particularly if its use in commercial applications expands. Aldehydes as a class are widespread in the environment, originating from both natural and anthropogenic sources, including industrial emissions and photochemical smog. researchgate.netnih.gov
Phenylglyoxal has been identified as a naturally occurring growth stimulator and flower-inducing substance in the plant Pharbitis purpurea. nih.gov However, the reactivity of the α-dicarbonyl structure suggests a potential for interaction with biological systems. Aldehydes are known to be highly reactive electrophiles that can modify biological molecules like DNA and proteins, leading to toxicity. nih.govacs.org The toxicity of α-oxoaldehydes is often attributed to their ability to react with nucleophilic groups on proteins, such as the side chains of arginine and lysine, forming advanced glycation end products (AGEs). nih.gov These electrophilic interactions can disrupt normal cellular functions. acs.orgepa.gov
While specific, in-depth environmental fate studies on 2,2-dihydroxy-1-phenylethanone are limited, preliminary toxicological information indicates it can be an irritant to the eyes, skin, and respiratory system. nih.govscbt.com
Future research should be directed towards:
Biodegradation Pathways: Investigating the microbial and photochemical degradation of 2,2-dihydroxy-1-phenylethanone in soil and water to understand its environmental persistence.
Ecotoxicity Assessment: Evaluating its potential toxicity to a range of aquatic and terrestrial organisms to determine its environmental risk profile.
Mechanism of Toxicity: Further studies to elucidate the specific molecular mechanisms of its toxicity, focusing on its interactions with key cellular macromolecules and pathways. This could involve exploring its potential to induce oxidative stress, similar to other reactive aldehydes. nih.gov
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing heterocycles using 2,2-dihydroxy-1-phenylethanone as a precursor?
To synthesize azepino[5,4,3-cd]indoles or pyrazolo[3,4-b]pyridines, a four-component bicyclization strategy is recommended. Use 2,2-dihydroxy-1-phenylethanone with amines (e.g., p-toluidine) and pyrazole derivatives in DMF at 100°C for 15 minutes under microwave irradiation. Avoid Brønsted acids (e.g., H₂SO₄) and Lewis acids (e.g., FeCl₃), as they show low catalytic efficiency. DMF is the optimal solvent due to its polarity, achieving yields up to 38% for azepinoindoles. Structural validation via X-ray crystallography and NMR spectroscopy is critical for confirming product regiochemistry .
Q. Q2. How should researchers characterize the structural integrity of products derived from 2,2-dihydroxy-1-phenylethanone?
Combine spectroscopic and crystallographic methods:
- 1H/13C NMR : Identify proton environments and carbon frameworks, focusing on hydroxyl and ketone groups.
- X-ray crystallography : Resolve bond angles and stereochemistry (e.g., distinguishing fused indole vs. pyridine rings).
- Mass spectrometry : Confirm molecular weights and fragmentation patterns.
For example, azepino[5,4,3-cd]indole derivatives exhibit distinct NOE correlations between aromatic protons and fused ring systems .
Advanced Research Questions
Q. Q3. Why do Brønsted and Lewis acids fail to catalyze reactions involving 2,2-dihydroxy-1-phenylethanone in certain heterocyclic syntheses?
Contradictory results in catalyst performance (e.g., p-TsOH vs. FeCl₃) suggest acid-sensitive intermediates. Brønsted acids may protonate the dihydroxyketone, destabilizing reactive enol intermediates, while Lewis acids could coordinate with electron-rich pyrazole amines, hindering nucleophilic attack. Experimental screening (Table 1 in ) shows non-acidic conditions in DMF yield superior results, indicating a proton-shuttling mechanism without external catalysts. Researchers should prioritize solvent polarity over acid additives for such bicyclizations .
Q. Q4. How can microwave irradiation improve reaction efficiency in 2,2-dihydroxy-1-phenylethanone-based syntheses?
Microwave irradiation accelerates reaction kinetics by enhancing dipole rotation in polar solvents (e.g., DMF), reducing reaction times from hours to minutes. For pyrazolo[1,5-a]pyrimidines, microwave-assisted protocols achieve higher regioselectivity compared to thermal methods, minimizing side products like pyrazolo[3,4-b]pyridines. Optimize power settings (100–150 W) and pulse intervals to prevent thermal degradation of sensitive intermediates .
Q. Q5. What strategies resolve contradictions in solvent effects for multi-component reactions involving 2,2-dihydroxy-1-phenylethanone?
Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates and facilitate cyclization, while non-polar solvents (toluene) lead to incomplete reactions. For example, DMF’s high dielectric constant promotes proton transfer in azepinoindole formation, whereas toluene’s low polarity fails to solvate ionic transition states. Systematic solvent screening (Table 1 in ) is essential to identify polarity thresholds for specific heterocycles.
Q. Q6. How does regioselectivity arise in the synthesis of pyrazoloazine isomers from 2,2-dihydroxy-1-phenylethanone?
Regioselectivity is governed by the nucleophilic site of 5-aminopyrazoles. Attack at the C4 position yields pyrazolo[1,5-a]pyrimidines, while C3 attack forms pyrazolo[3,4-b]pyridines. Steric effects from substituents (e.g., methyl groups on pyrazoles) and solvent polarity influence this preference. Use DFT calculations to map transition-state energies and optimize substituent positioning for target isomers .
Methodological Considerations
Q. Q7. What purification techniques are recommended for isolating 2,2-dihydroxy-1-phenylethanone-derived heterocycles?
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for azepinoindoles.
- Recrystallization : Employ ethanol/water mixtures (70:30) to isolate high-purity pyrazolo[3,4-b]pyridines.
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for isomers with similar Rf values .
Q. Q8. How should researchers troubleshoot low yields in multi-component reactions with 2,2-dihydroxy-1-phenylethanone?
- Step 1 : Verify stoichiometry (1:1:1 ratio of dihydroxyketone, amine, and pyrazole).
- Step 2 : Screen for moisture sensitivity; use molecular sieves in hygroscopic solvents like DMF.
- Step 3 : Monitor reaction progress via TLC (silica, UV254) at 10-minute intervals to identify premature quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
